molecular formula C18H20N2O3 B11092137 (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl benzoate

Cat. No.: B11092137
M. Wt: 312.4 g/mol
InChI Key: PGRVKUVPBMNGEY-VKAVYKQESA-N
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Description

(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester with a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridinyl Intermediate: The initial step involves the synthesis of the 2-oxo-1(2H)-pyridinyl intermediate through a series of reactions, including cyclization and oxidation.

    Ethenylation: The pyridinyl intermediate is then subjected to ethenylation using appropriate reagents and catalysts to introduce the ethenyl group.

    Benzoate Ester Formation: The final step involves the esterification of the ethenylated pyridinyl intermediate with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(DIETHYLAMINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(Z)-1-(diethylamino)-2-(2-oxopyridin-1-yl)ethenyl] benzoate

InChI

InChI=1S/C18H20N2O3/c1-3-19(4-2)17(14-20-13-9-8-12-16(20)21)23-18(22)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3/b17-14-

InChI Key

PGRVKUVPBMNGEY-VKAVYKQESA-N

Isomeric SMILES

CCN(CC)/C(=C/N1C=CC=CC1=O)/OC(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=CN1C=CC=CC1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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